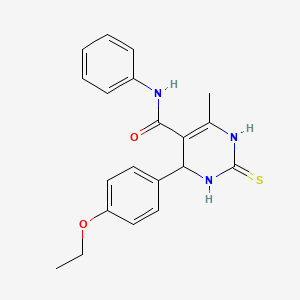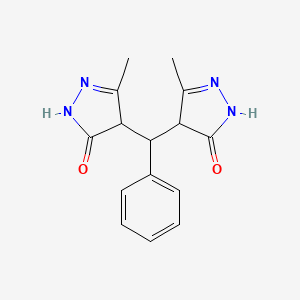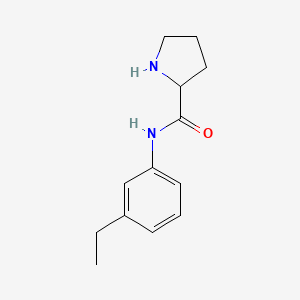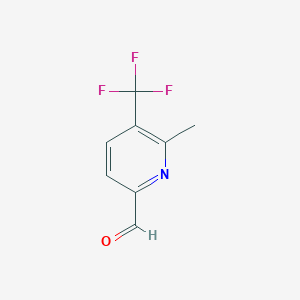
(3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like ethanol or water. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It can be used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and other biochemical applications . The pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other boronic acids. Its hydrazinecarbonyl group offers additional sites for chemical modification, making it versatile for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C7H9BBrClN2O3 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C7H8BBrN2O3.ClH/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14;/h1-3,13-14H,10H2,(H,11,12);1H |
Clave InChI |
QTILIKGWKGAZBV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-3-YL)propanoic acid](/img/structure/B12499969.png)

![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12499986.png)

![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500005.png)
![2-(3-methylmorpholin-4-yl)-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12500022.png)
![N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B12500027.png)
